6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c1-2-4-7(5-3-1)8-12-13-6-10-11-9(13)14-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYHQEVIKOTCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NN=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under specific conditions. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted triazolo[3,4-b][1,3,4]thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antimicrobial activity. Studies have evaluated these compounds against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth. For example:
- Disc Diffusion Method : The antimicrobial efficacy was assessed using the disc diffusion method where the diameter of inhibition zones was measured. Certain derivatives displayed inhibition percentages ranging from moderate to high (e.g., 60% to 93% against specific pathogens) .
Anticancer Activity
The compound has also been investigated for its anticancer potential. A notable study highlighted that a triazole-thiadiazole derivative effectively inhibited heparanase activity—an enzyme implicated in tumor metastasis—leading to reduced tumor growth in mouse models. This suggests potential applications in cancer therapy .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, some derivatives have shown anti-inflammatory effects. This is particularly relevant in conditions such as colitis and pancreatitis where heparanase plays a role in disease progression .
Synthesis of Derivatives
The synthesis of this compound derivatives typically involves multi-step reactions starting from readily available precursors. A general synthetic pathway includes:
- Preparation of Triazole Precursors : Starting with substituted phenyl hydrazines and carbon disulfide to form thiosemicarbazones.
- Cyclization : The resultant thiosemicarbazones undergo cyclization to yield the desired triazolo-thiadiazole framework.
- Functionalization : Further modifications can be made to introduce various substituents that enhance biological activity .
Case Study 1: Heparanase Inhibition
A specific derivative of this compound was identified as a potent inhibitor of heparanase enzymatic activity. In vivo studies demonstrated a marked decrease in primary tumor growth in mice treated with this compound compared to controls . This finding supports the compound's potential for development into an anticancer therapeutic.
Case Study 2: Antimicrobial Efficacy
Another study focused on synthesizing various derivatives and evaluating their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited higher inhibition rates than traditional antibiotics . This highlights the potential for these derivatives in treating infections resistant to standard therapies.
Mechanism of Action
The mechanism of action of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase . It can also interact with receptors involved in inflammatory and immune responses, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The biological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituent patterns. Below is a systematic comparison of 6-phenyl derivatives with analogues bearing different substituents:
Key Trends :
- Phenyl vs. Alkyl: Phenyl derivatives (e.g., 6-phenyl) excel in targeting human cancer cells, while long-chain alkyl substituents (e.g., C₁₆) enhance activity against ovarian and melanoma lines .
- Electron-Withdrawing Groups : Fluorine or chloro substituents (e.g., 6-(2-fluorophenyl)) improve anti-inflammatory efficacy by modulating electron density and COX-2 affinity .
- Bulky Groups : Adamantyl substituents increase metabolic stability and membrane permeability, critical for antiproliferative effects .
Physicochemical Properties
Insights :
- Higher lipophilicity (LogP >5) correlates with improved CNS permeability but may reduce aqueous solubility .
- Microwave synthesis (e.g., for 6-phenyl derivatives) enhances yields by 20–30% compared to conventional methods .
Structural and Crystallographic Comparisons
- Noncovalent Interactions: Adamantyl-substituted derivatives exhibit stronger van der Waals interactions and C–H···π stacking than phenyl analogues, stabilizing crystal packing and enhancing bioavailability .
- Hydrogen Bonding : 6-Phenyl derivatives form weaker intermolecular H-bonds (e.g., N–H···S) compared to 6-(2-fluoroaryl) compounds, which engage in stronger halogen bonding .
Biological Activity
6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiadiazole moiety, which contributes to its unique pharmacological profile. Its chemical formula is with a molecular weight of approximately 272.29 g/mol. The structure can be represented as follows:
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazole exhibit potent antimicrobial properties. A study demonstrated that compounds with electron-withdrawing groups at the 3 and 6 positions showed enhanced antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus . In particular:
| Compound | Activity | Microorganism |
|---|---|---|
| This compound | Moderate to Good | E. coli, S. aureus |
| 3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Excellent | Fungal strains |
2. Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest . The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
3. Anti-inflammatory Activity
this compound has also been evaluated for its anti-inflammatory properties. It was found to significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines . This suggests potential therapeutic applications in treating chronic inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with specific receptors leading to altered cellular responses.
- Gene Expression Regulation : Changes in gene expression profiles have been observed upon treatment with this compound.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazolo-thiadiazole derivatives highlighted their antimicrobial efficacy against both gram-positive and gram-negative bacteria. The introduction of halogen substituents at specific positions enhanced their activity significantly .
Case Study 2: Anticancer Screening
In another investigation focusing on cancer cell lines (e.g., MCF-7 and HeLa), this compound exhibited IC50 values in the micromolar range. The study concluded that structural modifications could further improve its anticancer potency .
Q & A
Q. What are the standard synthetic routes for preparing 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives?
The synthesis typically involves cyclization of hydrazine derivatives (e.g., 4-amino-5-mercapto-1,2,4-triazoles) with thiocarbonyl compounds under acidic or basic conditions. For example, cyclocondensation of substituted hydrazines with carbon disulfide yields the triazolo-thiadiazole core. Subsequent functionalization at the 3- and 6-positions is achieved via nucleophilic substitution or cross-coupling reactions. Purification often requires column chromatography or recrystallization due to low solubility .
Q. Which spectroscopic techniques are critical for structural confirmation of these compounds?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments.
- Mass spectrometry (ESI or EI-MS) for molecular weight validation.
- X-ray crystallography to resolve crystal packing and bond angles, as demonstrated for derivatives like 3-(2-fluorophenyl)-6-(phenoxymethyl)-triazolo-thiadiazole .
Q. What are common challenges in purifying triazolo-thiadiazole derivatives?
Challenges include:
- Low solubility in polar solvents, necessitating mixed solvent systems (e.g., DMF/ethanol).
- Co-elution of byproducts during column chromatography, requiring gradient elution optimization.
- Hygroscopicity of intermediates, demanding anhydrous conditions during isolation .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing electron-withdrawing substituents (e.g., -CF₃) to the triazolo-thiadiazole core?
Q. What structural modifications enhance COX-2 selectivity in triazolo-thiadiazole derivatives?
Substitution at the 3-position with bulky groups (e.g., adamantyl) and at the 6-position with methoxy or halogens improves COX-2 binding. For instance, 3-adamantyl-6-chlorophenyl derivatives showed >10-fold selectivity for COX-2 over COX-1 due to steric complementarity in the enzyme's active site .
Q. How do halogen substituents (e.g., -Cl, -F) influence pharmacokinetic properties?
- Fluorine increases metabolic stability by resisting oxidative degradation.
- Chlorine enhances lipophilicity, improving membrane permeability.
- Iodine at the 6-position (e.g., 6-(2-chloro-5-iodophenyl)) allows radiolabeling for in vivo tracking .
Q. What computational methods predict the biological activity of novel derivatives?
- Molecular docking (AutoDock Vina) to assess binding affinity for targets like COX-2 or bacterial enzymes.
- QSAR models using descriptors such as logP, polar surface area, and Hammett constants. For example, electron-withdrawing groups at the 6-position correlate with antimicrobial activity in QSAR studies .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?
- Conduct comparative assays under standardized conditions (e.g., MIC for antimicrobials, COX inhibition for anti-inflammatory activity).
- Verify compound purity (>95% via HPLC) to exclude confounding effects from impurities .
Q. What strategies validate the mechanism of action for antimicrobial derivatives?
Q. How does X-ray crystallography resolve structural ambiguities in substituted derivatives?
- Single-crystal analysis confirms bond angles and torsion angles, critical for understanding steric effects.
- For example, X-ray data for 6-(2-methylphenyl)-3-(trimethoxyphenyl) derivatives revealed non-planar packing, influencing solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
